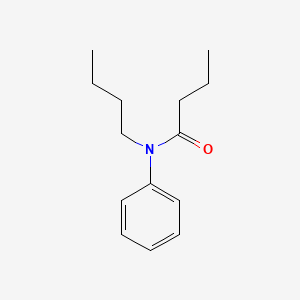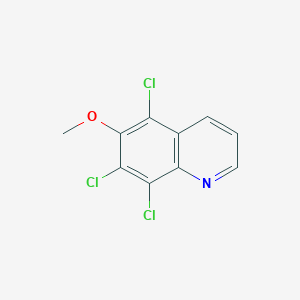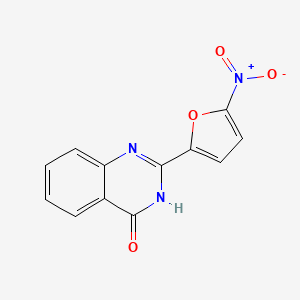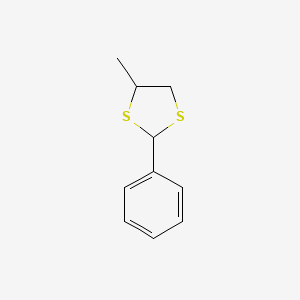
4-Methyl-2-phenyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-phenyl-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of both a methyl and a phenyl group attached to the dithiolane ring makes this compound unique and of interest in various chemical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-2-phenyl-1,3-dithiolane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic amounts of acids such as p-toluenesulfonic acid or silica gel to promote the thioacetalization of aldehydes and ketones . This method offers high yields and is efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-phenyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄ to form sulfoxides or sulfones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: RLi, RMgX
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-phenyl-1,3-dithiolane has several scientific research applications:
Wirkmechanismus
The mechanism by which 4-Methyl-2-phenyl-1,3-dithiolane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. These interactions can lead to the formation of stable complexes with metals or other reactive species, influencing various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane: A simpler analog without the methyl and phenyl groups.
1,3-Dithiane: A six-membered ring analog with similar sulfur-containing properties.
2-Methyl-1,3-dithiolane: Similar structure but with a different substitution pattern.
Uniqueness
4-Methyl-2-phenyl-1,3-dithiolane is unique due to the presence of both a methyl and a phenyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
5616-53-5 |
|---|---|
Molekularformel |
C10H12S2 |
Molekulargewicht |
196.3 g/mol |
IUPAC-Name |
4-methyl-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C10H12S2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
InChI-Schlüssel |
XVRIROCKGOEPAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CSC(S1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


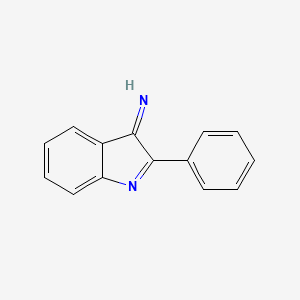

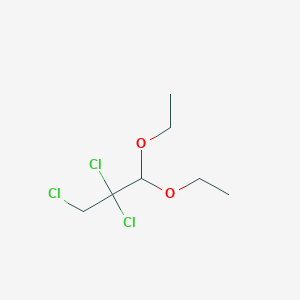
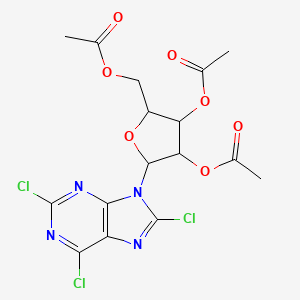
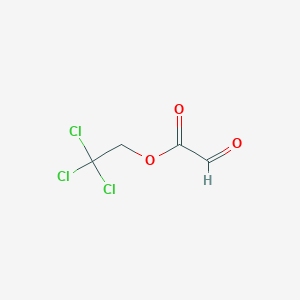

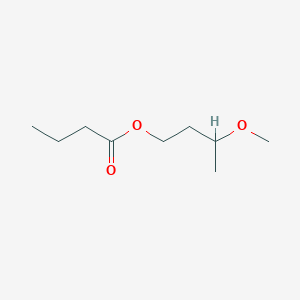
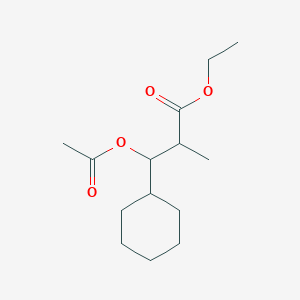
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)

